molecular formula C26H29ClN2O4 B11317600 N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11317600
M. Wt: 469.0 g/mol
InChI Key: GSDARONVOIUKHR-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a morpholine ring, and a tert-butylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.

    Introduction of the Chloro Group: Chlorination of the chromene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the chlorinated chromene core.

    Addition of the tert-Butylphenyl Group: The final step involves the attachment of the tert-butylphenyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.

    Substitution: The chloro group in the chromene core can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Hydroxyl derivatives of the chromene core.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a chromene core, morpholine ring, and tert-butylphenyl group, which imparts unique chemical properties and potential biological activities.

Properties

Molecular Formula

C26H29ClN2O4

Molecular Weight

469.0 g/mol

IUPAC Name

N-[2-(4-tert-butylphenyl)-2-morpholin-4-ylethyl]-6-chloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H29ClN2O4/c1-26(2,3)18-6-4-17(5-7-18)21(29-10-12-32-13-11-29)16-28-25(31)24-15-22(30)20-14-19(27)8-9-23(20)33-24/h4-9,14-15,21H,10-13,16H2,1-3H3,(H,28,31)

InChI Key

GSDARONVOIUKHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)N4CCOCC4

Origin of Product

United States

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